8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside
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Overview
Description
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside is a synthetic compound that has garnered interest in various scientific fields. This compound is characterized by its complex structure, which includes a glucopyranoside backbone with multiple functional groups, making it a versatile molecule for research and industrial applications .
Preparation Methods
The synthesis of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves several steps. The process typically starts with the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the phthalimido group. The methoxycarbonyloctyl chain is then attached through esterification, and the methoxybenzylidene group is introduced via a benzylidene acetal formation reaction. The final product is obtained after deprotection and purification steps .
Chemical Reactions Analysis
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or carbonyl groups.
Scientific Research Applications
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Deoxy-2-phthalimido-beta-D-glucopyranoside: Lacks the methoxycarbonyloctyl and methoxybenzylidene groups, making it less versatile.
4,6-O-Benzylidene-beta-D-glucopyranoside: Does not contain the phthalimido or methoxycarbonyloctyl groups, limiting its applications.
8-Methoxycarbonyloctyl-beta-D-glucopyranoside: Missing the phthalimido and benzylidene groups, reducing its potential for specific reactions and applications.
Properties
IUPAC Name |
methyl 9-[[7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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